methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
Description
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a benzofuran-based compound featuring a sulfonamide-linked butyramido group at position 5 and a methyl ester at position 2. The benzofuran core is substituted with a methyl group at position 2, while the sulfonyl moiety is attached to a 4-fluoro-2-methylphenyl ring.
Properties
IUPAC Name |
methyl 5-[butanoyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO6S/c1-5-6-20(25)24(31(27,28)19-10-7-15(23)11-13(19)2)16-8-9-18-17(12-16)21(14(3)30-18)22(26)29-4/h7-12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNOBOVVIFBDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves the reaction of the benzofuran derivative with sulfonyl chloride in the presence of a base.
Final esterification: The carboxylate group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups.
Scientific Research Applications
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl and benzofuran groups with biological molecules.
Mechanism of Action
The mechanism of action of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the benzofuran core can interact with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features
The compound is compared to three analogs (Table 1) based on sulfonamide substitution, ester groups, and benzofuran substitution patterns:
Table 1: Structural and Physicochemical Comparison
Substituent Analysis
- Methoxy groups are electron-donating, which may reduce sulfonamide acidity and alter hydrogen-bonding interactions. The butyramido linker in the target and one analog provides a four-carbon chain, increasing flexibility and hydrophobic interactions compared to shorter acyl groups.
Ester Groups :
Benzofuran Substitution :
Inferred Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in the target may improve metabolic stability and membrane permeability compared to 4-methoxy analogs, as fluorine reduces oxidative metabolism .
- Butyramido vs. Shorter Chains : The longer butyramido chain could enhance interactions with hydrophobic binding pockets, as seen in protease inhibitors .
- Positional Substitution : The 5-sulfonamide placement in the target and analogs may favor interactions with active sites requiring distal substitution, whereas 6-substituted compounds (e.g., ) might target allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
